molecular formula C16H17NO2 B14118357 Benzyl N-(3,5-dimethylphenyl)carbamate

Benzyl N-(3,5-dimethylphenyl)carbamate

Cat. No.: B14118357
M. Wt: 255.31 g/mol
InChI Key: YGAXHLKUUINVKX-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C16H17NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(3,5-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Benzyl N-(3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(3,5-dimethylphenyl)carbamate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

benzyl N-(3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-12-8-13(2)10-15(9-12)17-16(18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

YGAXHLKUUINVKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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